molecular formula C9H10ClNO2 B3407577 2-(4-Chloro-2-methylphenoxy)acetamide CAS No. 7399-57-7

2-(4-Chloro-2-methylphenoxy)acetamide

Cat. No.: B3407577
CAS No.: 7399-57-7
M. Wt: 199.63 g/mol
InChI Key: GHAWJVBLTIWITR-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methylphenoxy)acetamide is a solid organic compound of significant interest in agricultural and synthetic chemistry research. Its core structure is based on the phenoxyacetamide scaffold, which is known for its bioactivity. The compound is structurally analogous to the widely used auxinic herbicide MCPA (2-(4-chloro-2-methylphenoxy)acetic acid), where the carboxylic acid functional group is replaced by a carboxamide group . This modification is a common strategy in me-too drug and agrochemical design to alter the properties of a lead compound, potentially leading to new derivatives with high activity and lower volatility . The primary research value of this compound lies in its role as a key synthetic intermediate. Researchers utilize this compound to prepare more complex herbicide derivatives and for structure-activity relationship (SAR) studies . Its acetamide group is a versatile functional handle for further chemical transformations, allowing for the development of novel compounds with tailored physicochemical properties. Studies on similar acetamide-functionalized phenoxy compounds have shown that the amide bond can influence the biological activity and environmental fate of the resulting molecules, making them a subject of ongoing investigation . In a research context, this chemical is for use in laboratory settings only. It is intended for qualified researchers to study its properties, reactivity, and potential applications. It is strictly For Research Use Only and is not intended for human, veterinary, therapeutic, diagnostic, or any other consumer-related uses. Handling should be conducted in accordance with all applicable local, national, and international regulations and best laboratory practices.

Properties

CAS No.

7399-57-7

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

2-(4-chloro-2-methylphenoxy)acetamide

InChI

InChI=1S/C9H10ClNO2/c1-6-4-7(10)2-3-8(6)13-5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

GHAWJVBLTIWITR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC(=O)N

Other CAS No.

7399-57-7

Origin of Product

United States

Scientific Research Applications

1.1. Inhibition of Enzymes Related to Metabolic Disorders

One of the significant applications of 2-(4-Chloro-2-methylphenoxy)acetamide is its role as an inhibitor of enzymes involved in metabolic pathways. Research indicates that derivatives of this compound can act as selective inhibitors for 11β-HSD1, an enzyme implicated in metabolic syndrome and related disorders such as obesity and type 2 diabetes. Inhibiting this enzyme can lead to decreased cortisol levels, which is beneficial for managing conditions associated with excessive glucocorticoid activity .

Table 1: Summary of Enzyme Inhibition Studies

CompoundTarget EnzymeIC50 Value (µM)Reference
This compound11β-HSD1Not specified
NAPMAα-Glucosidase156.8

1.2. Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. For instance, derivatives similar to this compound have shown promise in inhibiting osteoclast differentiation, which is crucial for bone resorption processes associated with osteoporosis. This suggests potential therapeutic applications in treating inflammatory bone diseases .

Synthesis and Structural Variations

The synthesis of this compound involves various methods that allow for structural modifications to enhance its biological activity. Case studies have demonstrated that different substituents on the aromatic rings can significantly affect the compound's potency against targeted enzymes.

Table 2: Synthesis Pathways and Structural Variations

Synthesis MethodModifications MadeResulting Activity
Acetylation with chloroacetyl chlorideVarious aryl substitutionsEnhanced enzyme inhibition
Hydrazone formationDifferent phenoxy groupsImproved anti-diabetic properties

Toxicological Assessments

Safety assessments are critical for the development of any pharmaceutical compound. Toxicological studies on similar compounds indicate that while there are promising therapeutic effects, careful evaluation of safety profiles is necessary to avoid adverse effects during clinical applications .

Comparison with Similar Compounds

Structural and Functional Differences

Phenoxy acid herbicides like 2,4-D and 2-(4-chloro-2-methylphenoxy)propionic acid (MCPP) share a phenoxy backbone with WH7 but replace the acetamide group with carboxylic acid (Table 1). This structural difference impacts solubility, bioavailability, and mechanism of action:

  • 2,4-D : A broad-spectrum herbicide with systemic action, absorbed via foliage and roots. It disrupts cell division and elongation in dicots .
  • MCPP : A selective herbicide targeting broadleaf weeds in grasses. Unlike WH7, MCPP is a chiral compound (racemic mixture), with the R-enantiomer being biologically active .

Table 1: Structural Comparison of Phenoxy Derivatives

Compound Molecular Formula Key Substituents Application
WH7 C₉H₉ClN₂O₂ 4-Cl-2-Me-phenoxy, acetamide Auxin agonist, herbicide
2,4-D C₈H₆Cl₂O₃ 2,4-diCl-phenoxy, carboxylic acid Herbicide
MCPP C₁₀H₁₁ClO₃ 4-Cl-2-Me-phenoxy, propionic acid Herbicide
Ani9 C₁₅H₁₂ClN₃O₂ 4-Cl-2-Me-phenoxy, imino group TMEM16A inhibitor

Comparison with Other Phenoxy Acetamides

Substituted Phenoxy Acetamides

  • 2-(2-Bromo-4-methylphenoxy)acetamide (CAS: 102066-01-3): Replaces chlorine with bromine at the 2-position. Bromine’s larger atomic radius may enhance lipid solubility, improving membrane permeability .
  • N-(4-Methoxyphenyl)-2-(4-chloro-2-methylphenoxy)acetamide: A methoxy group on the acetamide’s phenyl ring enhances photostability, making it suitable for field applications .

Table 2: Biological Activity of Phenoxy Acetamides

Compound Activity (IC₅₀/EC₅₀) Target/Application Source
WH7 ~77 nM (root inhibition) Auxin signaling, herbicide
Ani9 77 nM (TMEM16A inhibition) Ion channel research
2-(4-Chloro-3,5-dimethylphenoxy)acetic acid (602-UC) 0.1 µM (gene induction) Synthetic auxin, herbicide

Comparison with Auxin Agonists and Herbicides

Structure-Activity Relationship (SAR) Insights

  • Acetamide vs. Acid: The acetamide group in WH7 reduces phytotoxicity to monocots compared to 2,4-D, enabling selective weed control .
  • Auxin Receptor Binding : WH7’s triazolyl group (in derivatives) enhances interaction with TIR1/AFB auxin receptors, mimicking IAA’s indole ring .

Pharmacological and Toxicological Profiles

Regulatory Status :

  • MCPP and 2,4-D are widely regulated under EPA and EU pesticide directives due to environmental persistence and health risks .

Environmental Impact :

  • WH7’s acetamide group promotes faster degradation in soil compared to phenoxy acids, reducing ecological residue .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Chloro-2-methylphenoxy)acetamide, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves coupling reactions using reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM). Key steps include nucleophilic substitution of 4-chloro-2-methylphenol with chloroacetyl chloride, followed by amidation. Reaction optimization requires strict temperature control (0–5°C for reagent addition), anhydrous conditions, and monitoring via thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3 v/v) as the mobile phase .

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

  • Methodological Answer : Single-crystal X-ray diffraction reveals a dihedral angle of 83.08° between the acetamide group and the benzene ring. The lattice is stabilized by N–H···O hydrogen bonds forming layers parallel to the ab plane. Intramolecular C–H···O interactions further contribute to structural stability. Crystallographic data (e.g., space group, unit cell parameters) are critical for confirming purity and polymorphism .

Q. Which analytical techniques are essential for validating the purity and structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C in DMSO-d₆) confirms functional groups and substituent positions. Mass spectrometry (MS) verifies molecular weight, while elemental analysis ensures stoichiometric accuracy (±0.5%). High-performance liquid chromatography (HPLC) with UV detection quantifies purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for this compound derivatives across studies?

  • Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., enzyme concentration, pH). Standardized protocols (e.g., IC₅₀ determination via fluorometric assays) and orthogonal validation (e.g., surface plasmon resonance for binding affinity) are recommended. Comparative studies with structurally similar compounds (e.g., 2-(4-fluorophenoxy)acetamide derivatives) can isolate structure-activity relationships (SAR) .

Q. What experimental strategies mitigate side reactions during the synthesis of this compound analogs?

  • Methodological Answer : Side reactions (e.g., over-acylation) are minimized by using protecting groups (e.g., tert-butoxycarbonyl, Boc) for reactive amines. Solvent selection (e.g., DCM for low nucleophilicity) and stoichiometric control (1:1 molar ratio of reactants) reduce byproducts. Post-synthesis purification via column chromatography with gradient elution (hexane to ethyl acetate) isolates target compounds .

Q. How can computational modeling guide the design of this compound derivatives with enhanced pharmacokinetic properties?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like cyclooxygenase-2 (COX-2). Density functional theory (DFT) calculations optimize electronic properties (e.g., HOMO-LUMO gaps) for metabolic stability. ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) simulations (e.g., SwissADME) prioritize derivatives with favorable logP (<3) and low hepatotoxicity .

Q. What are the challenges in scaling up this compound synthesis for preclinical studies, and how are they addressed?

  • Methodological Answer : Batch-to-batch variability in yield (>70% target) is managed via process analytical technology (PAT), such as in-line FTIR monitoring. Solvent recovery systems (e.g., rotary evaporation under reduced pressure) reduce costs. Flow chemistry improves heat dissipation and scalability for multi-step reactions .

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